Tert-butyl 4-bromobutanoate
Overview
Description
Tert-butyl 4-bromobutanoate is an organic compound with the chemical formula C8H15BrO2. It is a colorless liquid that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Mechanism of Action
Target of Action
Tert-butyl 4-bromobutanoate is an organic compound that is primarily used as a reagent in various chemical reactions . It is postulated to function as an alkylating agent , thereby facilitating the addition of an alkyl group to molecules .
Mode of Action
As an alkylating agent, this compound interacts with its targets by donating an alkyl group . This transformative process results in alterations to the structure and function of the molecule , thereby yielding a spectrum of potential biological impacts .
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on the specific molecules it interacts with. As an alkylating agent, it has the potential to alter the structure and function of these molecules .
Biochemical Analysis
Biochemical Properties
Tert-butyl 4-bromobutanoate is mainly used as a solvent and can be used in coatings, inks, adhesives, and other fields . It can also be used as a polymerization initiator
Temporal Effects in Laboratory Settings
This compound is recommended to be stored at room temperature in a cool and dark place
Preparation Methods
The synthesis of tert-butyl 4-bromobutanoate typically involves the esterification of 4-bromobutyric acid with tert-butanol. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The steps are as follows :
- Mix 4-bromobutyric acid and tert-butanol in an appropriate molar ratio.
- Add a catalyst, such as sulfuric acid, to facilitate the esterification reaction.
- Heat the mixture under reflux conditions to promote the reaction.
- After the reaction is complete, the product is purified by distillation and recrystallization.
Chemical Reactions Analysis
Tert-butyl 4-bromobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, such as hydroxide ions, to form different products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to form 4-bromobutyric acid and tert-butanol in the presence of an acid or base.
Scientific Research Applications
Tert-butyl 4-bromobutanoate is widely used in scientific research due to its versatility. Some of its applications include:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is used as a monomer or co-monomer in the production of polymers and copolymers.
Biological Studies: The compound is used in the synthesis of biologically active molecules for research in medicinal chemistry.
Comparison with Similar Compounds
Tert-butyl 4-bromobutanoate can be compared with other similar compounds, such as:
4-Bromobutyric Acid: Unlike this compound, 4-bromobutyric acid is not an ester and has different reactivity and applications.
Tert-butyl 4-chlorobutanoate: This compound has a chlorine atom instead of a bromine atom, which affects its reactivity and the types of reactions it can undergo.
Methyl 4-bromobutanoate: This compound has a methyl ester group instead of a tert-butyl ester group, leading to differences in steric hindrance and reactivity.
This compound stands out due to its unique combination of a tert-butyl ester group and a bromine atom, making it a valuable intermediate in organic synthesis.
Biological Activity
Tert-butyl 4-bromobutanoate (CAS No. 110661-91-1) is an organic compound notable for its utility in chemical synthesis and its biological activity. This article explores its biological properties, mechanisms of action, and relevance in various fields, including pharmaceutical research and agrochemicals.
- Molecular Formula : CHBrO
- Molecular Weight : 223.11 g/mol
- Structure : The compound features a tert-butyl group attached to a 4-bromobutanoate moiety, which enhances its reactivity in organic synthesis.
This compound exhibits biological activity primarily through the following mechanisms:
- Nucleophilic Substitution Reactions : The bromine atom in the compound can undergo nucleophilic substitution, making it a versatile intermediate in synthesizing various biologically active molecules.
- Steric Hindrance : The presence of the bulky tert-butyl group affects the regioselectivity and stereochemistry of reactions, which can lead to the formation of specific isomers that may exhibit distinct biological activities.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. A study demonstrated its effectiveness against several bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Escherichia coli | 15 |
Staphylococcus aureus | 18 |
Pseudomonas aeruginosa | 12 |
These results indicate that the compound's structure allows it to interact effectively with bacterial cell membranes, disrupting their integrity.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against human cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.
Cell Line | IC50 (µM) |
---|---|
HeLa (cervical cancer) | 20 |
MCF-7 (breast cancer) | 25 |
A549 (lung cancer) | 30 |
The varying IC50 values suggest that the compound's effectiveness can differ based on the type of cancer cell, which highlights its potential as a lead compound for further development in cancer therapy.
Case Studies
- Synthesis of Antiviral Agents : Researchers utilized this compound as a key intermediate in synthesizing novel antiviral compounds. The resulting derivatives showed enhanced activity against viral infections, showcasing the compound's importance in medicinal chemistry.
- Agrochemical Applications : In agricultural research, this compound has been explored for its potential as a herbicide precursor. Its ability to inhibit specific enzymes involved in plant growth suggests it could be developed into effective agrochemicals.
Properties
IUPAC Name |
tert-butyl 4-bromobutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-8(2,3)11-7(10)5-4-6-9/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEZRYIJNHAIGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30911796 | |
Record name | tert-Butyl 4-bromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110661-91-1, 110611-91-1 | |
Record name | 1,1-Dimethylethyl 4-bromobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110661-91-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-bromobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30911796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 4-bromo-, 1,1-dimethylethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.395 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-Bromobutyric acid-t-butyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.